pKa Modulation: –OCHF₂ Positions Acidity Between –OCH₃ and –OCF₃ on the Benzoxaborole Scaffold
The Hammett relationship established for benzoxaboroles (ρ = −2.10 in aqueous solution) [1] enables prediction of pKa for 5-substituted variants. Using σₚ values: –OCH₃ (σₚ = −0.27) gives an estimated pKa ≈ 7.9; –OCHF₂ (σₚ ≈ 0.18) gives an estimated pKa ≈ 7.0; –OCF₃ (σₚ = 0.35) gives an estimated pKa ≈ 6.6. Thus, the 5-difluoromethoxy compound is predicted to be approximately 0.9 pKa units more acidic than its 5-methoxy analog and approximately 0.4 pKa units less acidic than a 5-trifluoromethoxy analog. This places the compound in a distinct ionization window relevant to physiological pH (7.4), where small pKa differences significantly affect the neutral/anionic species ratio and consequently target engagement [2]. The unsubstituted benzoxaborole (pKa = 7.34 ± 0.02) [1] serves as the experimental baseline.
| Evidence Dimension | Aqueous pKa (boronic acid ionization) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 7.0 (5-OCHF₂-benzoxaborole; estimated from Hammett equation using σₚ = 0.18) |
| Comparator Or Baseline | 5-OCH₃-benzoxaborole: predicted pKa ≈ 7.9 (σₚ = −0.27); 5-OCF₃-benzoxaborole: predicted pKa ≈ 6.6 (σₚ = 0.35); unsubstituted benzoxaborole: experimental pKa = 7.34 ± 0.02 |
| Quantified Difference | ΔpKa (OCHF₂ − OCH₃) ≈ −0.9 units; ΔpKa (OCHF₂ − OCF₃) ≈ +0.4 units; ΔpKa (OCHF₂ − H) ≈ −0.34 units |
| Conditions | Hammett analysis: aqueous solution, spectrophotometric determination; ρ = −2.10 for benzoxaboroles [1]. OCHF₂ σₚ value from literature compilations. |
Why This Matters
At physiological pH 7.4, a pKa shift from 7.9 to 7.0 nearly doubles the fraction of the anionic (boronate) form—the species responsible for covalent diol binding—thereby affecting enzyme inhibition potency and pharmacological activity in a quantifiable, predictable manner.
- [1] Tomsho J.W., Pal A., Hall D.G., Benkovic S.J. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Med. Chem. Lett. 2012, 3(1), 48–52. View Source
- [2] Kannappan V. et al. Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. Eur. J. Med. Chem. 2025, 285, 117209. View Source
